1-Phenyl-2-(pyrimidin-4-yl)ethanol
Description
1-Phenyl-2-(pyrimidin-4-yl)ethanol (C₁₂H₁₂N₂O, monoisotopic mass: 200.09496 Da) is a chiral secondary alcohol featuring a phenyl group and a pyrimidin-4-yl moiety. Its enantiopure form is synthesized via asymmetric bioreduction using ketoreductases (KREDs), achieving >99% enantiomeric excess (ee) . This compound serves as a precursor for pharmaceuticals, such as the cognitive disorder drug lanicemine, and demonstrates utility in asymmetric catalysis due to its pyrimidine ring, which offers multiple hydrogen-bonding sites .
Properties
IUPAC Name |
1-phenyl-2-pyrimidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,12,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVGCMBZIWTFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372191 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-71-3 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36914-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyrimidin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with phenylacetaldehyde in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: 1-Phenyl-2-(pyrimidin-4-yl)ethanone.
Reduction: 1-Phenyl-2-(pyrimidin-4-yl)ethane.
Substitution: Various substituted phenyl or pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 1-Phenyl-2-(pyrimidin-4-yl)ethanol
The synthesis of this compound typically involves the reaction of phenyl and pyrimidine derivatives under specific conditions to yield the desired compound. Various methods have been explored, including microwave-assisted synthesis and conventional heating, which enhance yield and purity.
Biological Activities
-
Antiproliferative Activity :
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with a 4-hydroxymethylpiperidine moiety showed over 70% inhibition against several cancer lines at a concentration of 10 µM. Notably, these compounds were evaluated against a panel of 60 cancer cell lines, highlighting their broad-spectrum activity .Compound Cell Line Tested % Inhibition at 10 µM 5a SK-MEL-5 >70% 5d A498 >70% 5e MDA-MB-468 >70% -
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown promising results in inhibiting bacterial growth, suggesting potential use as an antimicrobial agent . -
Anti-inflammatory Effects :
Some studies indicate that this compound derivatives possess anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .
Therapeutic Potential
The therapeutic applications of this compound extend to various areas:
- Cancer Treatment : Given its antiproliferative effects, this compound could be developed into a novel anticancer agent.
- Infection Control : Its antimicrobial properties may lead to new treatments for bacterial infections.
- Inflammatory Disorders : The anti-inflammatory activity suggests potential in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Case Study on Anticancer Activity : A study involved testing a series of pyrimidine derivatives against different cancer cell lines, revealing that those with specific substitutions exhibited enhanced antiproliferative activity. This was attributed to their ability to interfere with cellular pathways critical for cancer cell survival .
- Microwave-Assisted Synthesis : Research highlighted the efficiency of microwave-assisted synthesis techniques in producing high yields of pyrimidine derivatives, including this compound. This method reduced reaction times significantly while maintaining product integrity .
Mechanism of Action
The mechanism by which 1-Phenyl-2-(pyrimidin-4-yl)ethanol exerts its effects depends on its specific application:
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential enzymes.
Anticancer Activity: It could inhibit specific protein kinases or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
1-Phenyl-2-(pyridin-2-yl)ethanol
- Structure : Pyridine (C₅H₅N) replaces pyrimidine, with substitution at the 2-position .
- Synthesis : Catalyst-free conditions yield ~4% product, highlighting lower efficiency compared to enzymatic methods for pyrimidine analogs .
- Applications : Used in synthesizing sedamine (a piperidine alkaloid) and exhibits bioactivity in malaria treatments (e.g., mefloquine derivatives) .
- Key Difference : Pyridine’s single nitrogen atom reduces hydrogen-bonding capacity versus pyrimidine’s two nitrogens, impacting ligand efficacy in catalysis .
1-Phenyl-2-(pyridin-4-yl)ethanone
1,1-Bis(4-methoxyphenyl)-2-phenyl-2-(pyridin-4-yl)ethanol
- Structure : Additional bis(4-methoxyphenyl) groups enhance steric bulk and lipophilicity.
4-Acetyl-2-methylpyrimidine
- Structure: Acetyl group replaces ethanol; methyl substitution on pyrimidine.
- Applications: Primarily a flavoring agent (e.g., nutty aroma), contrasting with pharmaceutical uses of ethanol derivatives .
Physicochemical Properties
| Property | 1-Phenyl-2-(pyrimidin-4-yl)ethanol | 1-Phenyl-2-(pyridin-4-yl)ethanone |
|---|---|---|
| Molecular Weight (Da) | 200.09 | 197.23 |
| Functional Group | Hydroxyl | Ketone |
| Solubility in Polar Solvents | High | Moderate |
| Hydrogen-Bonding Capacity | High (2 pyrimidine N) | Low (1 pyridine N) |
Biological Activity
1-Phenyl-2-(pyrimidin-4-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a phenyl group and a pyrimidine ring. This combination suggests potential for diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented by the formula . The presence of the phenyl and pyrimidine components is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyrimidine rings exhibit a wide range of pharmacological properties. The biological activities associated with this compound include:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against various bacterial strains.
Synthesis Methods
Several methods exist for synthesizing this compound, including multicomponent reactions and modifications of existing pyrimidine derivatives. The versatility in synthesis allows researchers to explore structural modifications that can enhance biological activity.
Anticancer Activity
The anticancer properties of this compound have been documented in various studies. For instance:
- In vitro Studies : Flow cytometry analyses showed that this compound can accelerate apoptosis in MCF cell lines, with IC50 values indicating effective cytotoxicity at low concentrations (around ) .
- In vivo Studies : Animal models demonstrated that treatment with this compound resulted in significant tumor growth suppression, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored:
- Microbiological Testing : Various bacterial strains were tested for susceptibility to this compound, revealing promising results against resistant strains .
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, although further studies are needed to elucidate the exact mechanisms involved.
Case Studies and Research Findings
A summary of notable research findings related to the biological activity of this compound is presented in the following table:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
